Cyclanilide

Catalog No.
S524696
CAS No.
113136-77-9
M.F
C11H9Cl2NO3
M. Wt
274.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclanilide

CAS Number

113136-77-9

Product Name

Cyclanilide

IUPAC Name

1-[(2,4-dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.1 g/mol

InChI

InChI=1S/C11H9Cl2NO3/c12-6-1-2-8(7(13)5-6)14-9(15)11(3-4-11)10(16)17/h1-2,5H,3-4H2,(H,14,15)(H,16,17)

InChI Key

GLWWLNJJJCTFMZ-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Solubility

Low solubility in water, soluble in organic solvents.
Solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82.

Synonyms

Cyclanilide; Finish; RPA 90946; RPA-90946; RPA90946;

Canonical SMILES

C1CC1(C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Description

The exact mass of the compound Cyclanilide is 272.9959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as low solubility in water, soluble in organic solvents.solubility (g/100 ml): acetone 5.29; acetonitrile 0.50; dichloromethane 0.17; ethylacetate 3.18; hexane <0.0001; methanol 5.91; 1-octanol 6.72; 2-propanol 6.82.. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Lateral Branch Height in Apple and Sweet Cherry Trees

Lateral Bud Outgrowth in Apple

Cotton Defoliation

Modulating Cytokinin Biosynthesis and Signalling Pathways in Apple

Interaction with Auxin-Regulated Processes

Branching of Woody Landscape Shrubs

Cyclanilide is a synthetic compound classified as a plant growth regulator, specifically known for its role in enhancing shoot branching and promoting defoliation in crops like cotton. Its chemical structure is represented by the formula C11_{11}H9_{9}Cl2_2NO3_3, and it is recognized by its systematic name, 1-(2,4-dichlorophenylaminocarbonyl)-cyclopropane carboxylic acid . Cyclanilide acts primarily through interactions with auxin-regulated processes, influencing various hormonal pathways within plants .

Cyclanilide functions by influencing auxin-regulated processes in plants []. Auxins are a class of plant hormones that govern various growth and developmental aspects. However, the precise mechanism by which cyclanilide interacts with auxin signaling pathways remains under investigation.

A study suggests that cyclanilide treatment in apple trees triggers a cascade of gene expression changes []. This includes increased levels of zeatin riboside (a cytokinin hormone) and decreased abscisic acid (ABA) levels. Cytokinins promote cell division and shoot growth, while ABA inhibits these processes. These hormonal shifts likely contribute to cyclanilide's ability to stimulate lateral bud outgrowth in apple trees [].

Cyclanilide functions by modulating several biochemical pathways, particularly those associated with plant hormones. It has been shown to inhibit the binding of auxins, which are crucial for plant growth regulation. Specifically, it acts as a noncompetitive inhibitor of [3H]NPA binding, thereby affecting auxin transport and signaling . This modulation results in significant changes in the levels of other hormones, including zeatin riboside and abscisic acid, further influencing plant growth responses .

The biological activity of Cyclanilide is primarily linked to its effects on shoot branching and defoliation. Studies indicate that Cyclanilide treatment leads to a marked increase in zeatin riboside levels while decreasing abscisic acid levels, which is critical for lateral bud outgrowth in plants like apple . The compound also influences gene expression related to various plant hormone signaling pathways, indicating its potential as a powerful tool for agricultural applications .

The synthesis of Cyclanilide typically involves multi-step organic reactions that integrate chlorinated aromatic compounds with cyclopropane derivatives. While specific synthetic routes may vary, a common method includes the reaction of 2,4-dichlorophenylamine with cyclopropane carboxylic acid derivatives under controlled conditions to yield Cyclanilide . The synthesis process requires careful management of reaction conditions to ensure high purity and yield.

Cyclanilide is predominantly used in agriculture as a plant growth regulator and defoliant. Its applications include:

  • Cotton Harvest Aid: It facilitates the opening of cotton bolls and promotes defoliation when used in combination with agents like ethephon .
  • Fungicide: It exhibits fungicidal properties, making it useful in crop protection strategies .
  • Research Tool: Due to its hormonal modulation properties, it serves as a valuable tool in plant physiological studies .

Interaction studies have shown that Cyclanilide significantly alters the dynamics of various plant hormones. For instance, its application has been linked to changes in the expression of genes associated with cytokinin and abscisic acid pathways. These interactions suggest that Cyclanilide can effectively reprogram hormonal signaling networks within plants, leading to enhanced growth responses such as increased lateral bud outgrowth and altered stress responses .

Cyclanilide shares similarities with several other plant growth regulators and fungicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
Mepiquat ChlorideC6_{6}H11_{11}ClNGrowth regulator for cottonInhibits gibberellin biosynthesis
EthephonC2_{2}H6_{6}ClOEthylene-releasing agentPromotes fruit ripening and defoliation
Chlormequat ChlorideC5_{5}H12_{12}ClNPlant growth regulatorReduces stem elongation by inhibiting gibberellins
Abscisic AcidC15_{15}H20_{20}O5_5Plant hormoneRegulates stress responses and stomatal closure

Cyclanilide's unique mechanism of action lies in its ability to modulate auxin transport specifically while also interacting with cytokinin pathways. This dual action sets it apart from other compounds that primarily target either gibberellins or ethylene pathways.

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Powdery solid

XLogP3

2.8

Exact Mass

272.9959

Density

1.4691 - 1.482 g/ml @ 20 °C

LogP

log Kow = 3.25, unstated pH

Appearance

Solid powder

Melting Point

195.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E5WZ0SSS5V

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

113136-77-9

Wikipedia

Cyclanilide

Use Classification

Agrochemicals -> Plant Growth Regulators

Stability Shelf Life

Stable in non-metallic packaging.
Stable for 14 days at 54 °C; stable for 30 days at 50 °C; stable for 90 days at 35 °C; stable for 1 yr at room temp; stable for 14 days of continual exposure to artificial sunlight (23 °C); stable to metals over the range of 30-150 °C; degraded between 40-90 °C in the presence of metal ions.

Dates

Modify: 2023-08-15
1: Huang H, Zhang J, Xu D, Zhou Y, Luo J, Li M, Chen S, Wang L. [Determination of 21 plant growth regulator residues in fruits by QuEChERS-high performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2014 Jul;32(7):707-16. Chinese. PubMed PMID: 25255562.

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